BC-7013 - 1028291-66-8

BC-7013

Catalog Number: EVT-261120
CAS Number: 1028291-66-8
Molecular Formula: C29H40O5S
Molecular Weight: 500.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BC-7013 is a pleuromutilin antibiotic potentially for the treatment of clostridial infection.
Source and Classification

BC-7013 belongs to the class of pleuromutilin antibiotics, which are known for their ability to inhibit bacterial protein synthesis. It is specifically designed to target bacterial ribosomes, making it effective against a range of Gram-positive bacteria. The compound is being developed by Nabriva Therapeutics, which has also worked on other related compounds such as lefamulin .

Synthesis Analysis

The synthesis of BC-7013 involves several key steps that modify the structure of pleuromutilin. The process typically includes:

  1. Formation of Intermediate Compounds: Initial reactions involve the conversion of pleuromutilin into various derivatives through acylation and nucleophilic substitution reactions. For instance, pleuromutilin can be reacted with p-toluenesulfonyl chloride under basic conditions to form a tosylate intermediate .
  2. Nucleophilic Substitution: The tosylate can then undergo nucleophilic attack by thiol compounds or amines to introduce new functional groups at specific positions on the pleuromutilin backbone. This step is crucial for enhancing the antibacterial activity of the final product .
  3. Purification and Characterization: After synthesis, compounds are purified using techniques such as column chromatography and characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm their structures .

The synthetic route typically aims for high yields and purity, ensuring that the final compound retains the desired biological activity.

Molecular Structure Analysis

The molecular structure of BC-7013 is derived from pleuromutilin, characterized by a complex polycyclic framework with various functional groups that contribute to its antibacterial properties. Key features include:

  • Core Structure: The compound retains the core mutilin structure, which is essential for its interaction with bacterial ribosomes.
  • Functional Groups: Modifications at specific positions (e.g., C-14 side chain) enhance its binding affinity to the peptidyl transferase center of ribosomes, improving its efficacy against resistant strains .

Detailed structural analysis often employs X-ray crystallography or advanced NMR techniques to elucidate the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

BC-7013 participates in several chemical reactions that are critical for its function as an antibiotic:

  1. Binding to Ribosomal Sites: The primary reaction mechanism involves binding to the peptidyl transferase center on bacterial ribosomes, inhibiting protein synthesis by blocking access to the "A" site and "P" site .
  2. Hydrogen Bond Formation: Molecular docking studies indicate that BC-7013 forms hydrogen bonds with specific amino acid residues in the ribosome, which is essential for its high specificity and affinity .

These interactions are pivotal in determining the compound's antibacterial activity and resistance profile.

Mechanism of Action

BC-7013 exerts its antibacterial effects primarily through:

  • Inhibition of Protein Synthesis: By binding to the peptidyl transferase center on bacterial ribosomes, BC-7013 disrupts the normal process of protein synthesis. This action prevents bacteria from producing essential proteins required for growth and replication.
  • Unique Binding Sites: Unlike other antibiotic classes, BC-7013 targets distinct sites on the ribosome, which may reduce cross-resistance with other antibiotics .

This mechanism highlights BC-7013's potential as a therapeutic agent against resistant bacterial strains.

Physical and Chemical Properties Analysis

BC-7013 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 533 g/mol.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is typically determined during characterization.

These properties influence its formulation for clinical use and affect its pharmacokinetics.

Applications

BC-7013 has significant potential applications in treating various bacterial infections:

  1. Topical Antibiotic: It is primarily being developed for topical application in treating uncomplicated skin infections caused by Gram-positive bacteria.
  2. Clinical Trials: The compound has progressed through early-phase clinical trials assessing its safety and efficacy compared to existing treatments .
  3. Research Tool: As a derivative of pleuromutilin, it serves as a valuable tool in research aimed at understanding antibiotic mechanisms and developing new therapies against resistant pathogens.

Properties

CAS Number

1028291-66-8

Product Name

BC-7013

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[3-(hydroxymethyl)phenyl]sulfanylacetate

Molecular Formula

C29H40O5S

Molecular Weight

500.7 g/mol

InChI

InChI=1S/C29H40O5S/c1-6-27(4)15-23(34-24(32)17-35-21-9-7-8-20(14-21)16-30)28(5)18(2)10-12-29(19(3)26(27)33)13-11-22(31)25(28)29/h6-9,14,18-19,23,25-26,30,33H,1,10-13,15-17H2,2-5H3/t18-,19+,23-,25+,26+,27-,28+,29+/m1/s1

InChI Key

KELRBTWVTDHIHS-KGTFJIFRSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C

Solubility

Soluble in DMSO

Synonyms

BC-7013; BC7013; BC 7013

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.